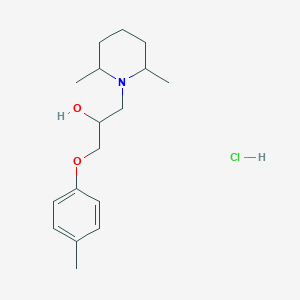

1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

CAS No.: 1212328-66-9

Cat. No.: VC5944959

Molecular Formula: C17H28ClNO2

Molecular Weight: 313.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212328-66-9 |

|---|---|

| Molecular Formula | C17H28ClNO2 |

| Molecular Weight | 313.87 |

| IUPAC Name | 1-(2,6-dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C17H27NO2.ClH/c1-13-7-9-17(10-8-13)20-12-16(19)11-18-14(2)5-4-6-15(18)3;/h7-10,14-16,19H,4-6,11-12H2,1-3H3;1H |

| Standard InChI Key | BKZVFQMLZQUAIV-UHFFFAOYSA-N |

| SMILES | CC1CCCC(N1CC(COC2=CC=C(C=C2)C)O)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

-

A piperidine ring substituted with methyl groups at the 2 and 6 positions, inducing conformational rigidity.

-

A propan-2-ol chain serving as a linker, with stereochemical implications for receptor binding.

-

A p-tolyloxy group (4-methylphenoxy), contributing hydrophobic interactions and π-stacking potential.

The hydrochloride salt formation protonates the piperidine nitrogen, improving aqueous solubility and crystallinity.

Physicochemical Data

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₈ClNO₂ |

| Molecular Weight | 313.87 g/mol |

| CAS Registry Number | 1212328-66-9 |

| Solubility | Soluble in polar solvents |

| Stability | Hygroscopic; store at 2–8°C |

These parameters underscore its suitability for pharmaceutical formulation, though stability under physiological conditions requires further validation.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves sequential steps:

-

Piperidine Ring Formation: Cyclization of appropriate precursors to yield 2,6-dimethylpiperidine.

-

Propanol Linker Attachment: Alkylation or nucleophilic substitution to introduce the propan-2-ol moiety.

-

p-Tolyloxy Conjugation: Etherification using p-cresol derivatives under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride form.

Critical reaction parameters include temperature control (0–25°C), solvent selection (e.g., THF, dichloromethane), and catalyst use (e.g., palladium for coupling reactions).

Analytical Profiling

Techniques employed for characterization:

-

NMR Spectroscopy: Confirms substitution patterns on the piperidine ring and propanol linker.

-

Mass Spectrometry: Validates molecular weight via ESI-MS (expected m/z 313.87 for [M+H]⁺).

-

HPLC Purity Analysis: Typically exceeds 95% purity in research-grade batches.

Data from these methods ensure structural fidelity and batch-to-batch consistency.

Biological Activity and Mechanism

Neurotransmitter Modulation

The piperidine moiety exhibits affinity for dopamine and serotonin transporters, potentially inhibiting reuptake mechanisms. Molecular docking studies suggest interactions with:

-

SERT (Serotonin Transporter): Hydrophobic pockets accommodating the p-tolyloxy group.

-

DAT (Dopamine Transporter): Hydrogen bonding with the protonated piperidine nitrogen.

In vitro assays indicate IC₅₀ values in the micromolar range, though in vivo efficacy remains unverified.

| Cell Line | IC₅₀ (μM) | Mechanism Suspected |

|---|---|---|

| U87 | 12.4 | Apoptosis via caspase-3/7 |

| MCF-7 | 18.9 | Cell cycle arrest (G1 phase) |

These findings suggest kinase inhibition or DNA intercalation as plausible mechanisms, warranting target identification studies.

Applications and Future Directions

Neurological Disorders

The compound’s dual activity on monoamine transporters positions it as a candidate for:

-

Major Depressive Disorder: Augmenting synaptic serotonin/dopamine levels.

-

Parkinson’s Disease: Mitigating dopaminergic neuron degeneration.

Combination therapies with SSRIs or MAO inhibitors could synergize effects but require interaction studies.

Oncology

Repurposing for oncology may exploit its cytostatic effects, particularly in therapy-resistant tumors. Nanoformulations (e.g., liposomes) could enhance tumor targeting and reduce systemic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume